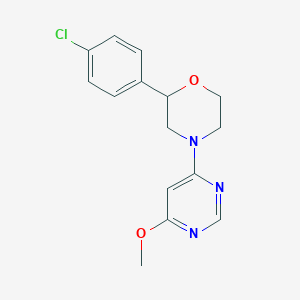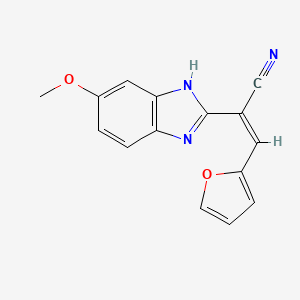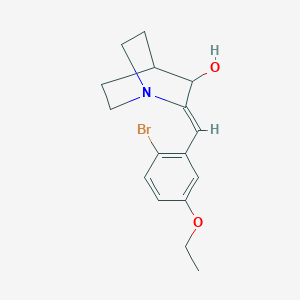
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine is a synthetic compound that belongs to the class of morpholine-based drugs. It is commonly referred to as CP-690,550 or Tofacitinib. This compound has been extensively studied for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine exerts its pharmacological effects by inhibiting JAKs. JAKs are enzymes that are involved in the signaling pathways of various cytokines and growth factors, including interleukins, interferons, and growth hormone. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can block the downstream signaling pathways of these cytokines and growth factors, which leads to the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine are primarily related to its inhibitory effects on JAKs. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can reduce the production of various cytokines and growth factors, including interleukins, interferons, and growth hormone. This leads to the suppression of the immune response and the reduction of inflammation, which is the underlying cause of many autoimmune diseases.
实验室实验的优点和局限性
One of the major advantages of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine for lab experiments is its potent inhibitory effects on JAKs. This makes it a valuable tool for studying the signaling pathways of various cytokines and growth factors, as well as the mechanisms underlying autoimmune diseases. However, one of the major limitations of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine is its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages to ensure the specificity and safety of the experiments.
未来方向
There are several future directions for the research and development of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine. One of the major areas of focus is the development of more selective JAK inhibitors that can target specific JAK isoforms and minimize off-target effects. Another area of focus is the identification of biomarkers that can predict the response to 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine treatment, which can help to personalize the treatment for individual patients. Additionally, there is a need for more studies to elucidate the long-term safety and efficacy of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine in various autoimmune diseases.
合成方法
The synthesis of 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine involves a series of chemical reactions starting from commercially available starting materials. The synthesis method typically involves the reaction of 4-chloroaniline with 6-methoxypyrimidine-4-carbaldehyde in the presence of a base to form an intermediate compound. This intermediate compound is then reacted with morpholine in the presence of a catalyst to yield the final product.
科学研究应用
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine has been extensively studied for its potential use in treating various autoimmune diseases. It has been shown to have potent inhibitory effects on Janus kinases (JAKs), which are enzymes involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, 2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine can suppress the immune response and reduce inflammation, which is the underlying cause of many autoimmune diseases.
属性
IUPAC Name |
2-(4-chlorophenyl)-4-(6-methoxypyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-20-15-8-14(17-10-18-15)19-6-7-21-13(9-19)11-2-4-12(16)5-3-11/h2-5,8,10,13H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLRDMYUYSLPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)
![2-chloro-4-fluoro-N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5402494.png)
![3-(1H-indol-6-yl)-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5402497.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5402503.png)
![2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine](/img/structure/B5402524.png)

![N,N,4-trimethyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5402544.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)
![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-{[(pyridin-4-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5402567.png)